Product packaging for octyl 4-(2H-tetrazol-5-yl)benzoate(Cat. No.:CAS No. 651769-18-5)

octyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12524550
CAS No.: 651769-18-5
M. Wt: 302.37 g/mol
InChI Key: VKGGDTYKCDPMKU-UHFFFAOYSA-N
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Description

Contextualization within Tetrazole Chemistry and Aromatic Esters

The structure of octyl 4-(2H-tetrazol-5-yl)benzoate incorporates two key functional groups: a tetrazole ring and an aromatic ester. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. wikipedia.org This nitrogen-rich structure confers unique electronic properties and the ability to participate in a variety of chemical reactions. nih.gov Aromatic esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group, in this case, an octyloxy group attached to a benzoic acid backbone. The combination of these two moieties results in a molecule with potential applications stemming from the properties of both functional groups.

Significance of Tetrazole Heterocycles in Functional Materials and Organic Synthesis

Tetrazole heterocycles are of profound importance in several areas of chemical science. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. acs.org This means it can mimic a carboxylic acid in biological systems due to similar acidity (pKa) and spatial characteristics, while often providing improved metabolic stability and cell membrane permeability. acs.orgrawdatalibrary.net This has led to the incorporation of tetrazole moieties into numerous marketed drugs, such as the antihypertensive agent losartan. lifechemicals.comresearchgate.net

Beyond pharmaceuticals, tetrazoles are used in materials science. Their high nitrogen content makes them candidates for energetic materials and gas-generating agents in applications like automobile airbags, where they can decompose to produce non-toxic gases such as nitrogen and water. wikipedia.org Furthermore, the ability of tetrazole nitrogen atoms to coordinate with metal ions has led to their use as ligands in the construction of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com In organic synthesis, tetrazoles serve as versatile intermediates and are used in reactions such as asymmetric additions to olefins. lifechemicals.com

Structural Elucidation and Nomenclatural Specificity of this compound

The nomenclature "this compound" precisely describes its chemical structure:

Octyl: Refers to the eight-carbon alkyl chain (C8H17) that forms the ester with the benzoate (B1203000) group.

Benzoate: Indicates the molecule is an ester of benzoic acid.

4-(2H-tetrazol-5-yl): This specifies that a tetrazole ring is attached to the 4th position of the benzene (B151609) ring of the benzoate. The "5-yl" indicates the point of attachment is the carbon atom of the tetrazole ring. The "2H" denotes the tautomeric form of the tetrazole ring, where the proton is located on the nitrogen atom at the 2nd position. Tetrazoles can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. wikipedia.org

The precise arrangement of these components is critical to the molecule's chemical properties and its reactivity in synthetic pathways.

Compound Properties

Property Value
Molecular Formula C16H22N4O2
IUPAC Name This compound

| Compound Type | Aromatic Ester, Tetrazole |

Overview of Research Trajectories for Related Tetrazolyl Benzoate Analogues

Research involving tetrazolyl benzoate analogues is often linked to the development of pharmaceuticals, particularly angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. nih.gov Many ARBs, such as valsartan, contain a biphenyl tetrazole structure. nih.gov The synthesis of these complex molecules often involves intermediates that are structurally similar to this compound.

Studies in this area focus on synthesizing various ester derivatives of tetrazole-containing molecules to create prodrugs with enhanced pharmacokinetic properties. nih.gov For example, research has been conducted on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) to explore new angiotensin-II receptor antagonists. nih.gov These studies highlight the synthetic utility of the tetrazolyl benzoate core in creating libraries of compounds for biological screening. The octyl group in this compound can be considered a protecting group for a carboxylic acid, which can be later revealed in a synthetic sequence to yield the final active pharmaceutical ingredient.

Table of Mentioned Compounds

Compound Name Chemical Family
This compound Aromatic Ester, Tetrazole
Losartan Tetrazole, Antihypertensive Drug
Valsartan Tetrazole, Angiotensin II Receptor Blocker
Benzoic Acid Carboxylic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O2 B12524550 octyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-18-5

Properties

CAS No.

651769-18-5

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

octyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C16H22N4O2/c1-2-3-4-5-6-7-12-22-16(21)14-10-8-13(9-11-14)15-17-19-20-18-15/h8-11H,2-7,12H2,1H3,(H,17,18,19,20)

InChI Key

VKGGDTYKCDPMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Key Precursors for Octyl 4-(2H-tetrazol-5-yl)benzoate

A retrosynthetic analysis of this compound reveals two primary disconnection points: the ester linkage and the tetrazole ring. The most logical approach involves disconnecting the ester bond first, leading to 4-(2H-tetrazol-5-yl)benzoic acid and octanol (B41247) as the key precursors. The 4-(2H-tetrazol-5-yl)benzoic acid can be further disconnected at the tetrazole ring, pointing to 4-cyanobenzoic acid as a fundamental starting material.

Key Precursors:

PrecursorChemical StructureRole in Synthesis
4-Cyanobenzoic acid HOOC-C₆H₄-CNProvides the foundational benzoic acid structure and the nitrile group for tetrazole formation.
Octanol CH₃(CH₂)₇OHServes as the alcohol component for the esterification reaction.
Sodium Azide (B81097) (NaN₃) NaN₃Acts as the nitrogen source for the [3+2] cycloaddition reaction to form the tetrazole ring.

Multistep Synthetic Strategies for 2H-Tetrazole Functionalization and Benzoate (B1203000) Esterification

The synthesis of this compound is a multistep process that involves the formation of the tetrazole ring, followed by esterification. The regioselectivity of the alkylation on the tetrazole ring is a critical aspect of this synthesis.

Tetrazole Ring Formation via [3+2] Cycloaddition Reactions

The formation of the 5-substituted tetrazole ring is commonly achieved through a [3+2] cycloaddition reaction between an organonitrile and an azide. nih.govresearchgate.net This reaction is a cornerstone of tetrazole synthesis and can be catalyzed by various reagents to improve efficiency and yield. nih.govjchr.org

The synthesis typically begins with 4-cyanobenzoic acid, which reacts with sodium azide. This reaction is often facilitated by a catalyst, such as a cobalt(II) complex or other Lewis acids, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction mixture is heated to facilitate the cycloaddition and subsequent formation of the 5-(4-carboxyphenyl)-1H-tetrazole. This "click chemistry" approach is valued for its high yields and reliability. nih.gov

Esterification and Coupling Reactions for Benzoate Linkage

Once the 4-(1H-tetrazol-5-yl)benzoic acid intermediate is formed, the next step is the esterification with octanol to create the benzoate linkage. iajpr.com A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comdergipark.org.tr The mixture is typically heated to drive the reaction towards the formation of the ester, octyl 4-(1H-tetrazol-5-yl)benzoate. iajpr.com

Alternatively, coupling agents can be employed to facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for reaction with octanol.

Alkylation and Regioselectivity at Tetrazole Nitrogen Atoms

The final and most nuanced step is the alkylation of the tetrazole ring to yield the desired 2H-isomer, this compound. The alkylation of 5-substituted 1H-tetrazoles can lead to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. rsc.orgrsc.org The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a base. rsc.orgacs.org

To favor the formation of the N-2 regioisomer, specific reaction conditions are necessary. For instance, alkylation reactions carried out under mechanochemical conditions or at lower temperatures have been shown to favor the formation of the N-2 substituted product. acs.orgacs.org The choice of the alkylating agent is also crucial. While the prompt provides "octyl" as the substituent, the general principles of tetrazole alkylation apply. The reaction of the tetrazole with an octyl halide (e.g., octyl bromide) in the presence of a base would lead to the desired product. The selectivity can be influenced by the reaction mechanism, with SN2-type reactions often favoring the N-2 position. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize the yield and purity of the final product.

Key Optimization Parameters:

ParameterInfluence on ReactionOptimized Conditions
Catalyst Increases the rate of the [3+2] cycloaddition.For the cycloaddition step, catalysts like cobalt(II) complexes or zinc salts have been shown to be effective. nih.gov For esterification, sulfuric acid is a classic choice, though solid acid catalysts can offer easier separation. dergipark.org.tr
Solvent Affects the solubility of reactants and can influence regioselectivity.Polar aprotic solvents like DMF or DMSO are often used for the tetrazole formation. researchgate.net For esterification, an excess of the alcohol (octanol) can serve as both reactant and solvent.
Temperature Influences reaction rates and can affect the regioselectivity of alkylation.The cycloaddition and esterification steps typically require heating. researchgate.net However, lower temperatures during the alkylation step may favor the formation of the desired N-2 isomer. acs.org
Reaction Time Determines the extent of reaction completion.Reaction times need to be optimized for each step to ensure maximum conversion without significant decomposition of products. acs.org

Recent studies have explored various catalytic systems and reaction conditions to improve the efficiency of tetrazole synthesis. For example, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles can be applied to the synthesis of this compound in several ways.

The development of multicomponent reactions (MCRs) for tetrazole synthesis is a significant step towards greener chemistry, as it can reduce the number of synthetic steps and minimize waste. benthamdirect.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect. rsc.org For instance, employing solid acid catalysts for the esterification step would simplify the work-up procedure and reduce the generation of acidic waste. dergipark.org.tr

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. dergipark.org.trbenthamdirect.com Mechanochemical methods, which involve reactions in the solid state with minimal solvent, also represent a promising green alternative for steps like alkylation. acs.orgacs.org

Comparative Analysis of Synthetic Routes for Analogous Tetrazolyl Benzoates

The conventional and most direct approach for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source. thieme-connect.com This method has become the standard due to its reliability and broad applicability. thieme-connect.com The reaction typically begins with a precursor like octyl 4-cyanobenzoate. This nitrile is then treated with an azide, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a catalyst to facilitate the ring formation. organic-chemistry.orgnih.gov

Various catalytic systems have been developed to improve reaction rates and yields. Lewis acids, including zinc salts (e.g., ZnCl₂, ZnBr₂), are frequently employed to activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgresearchgate.net The reaction often proceeds readily in water when using zinc salts as catalysts, making it a more environmentally benign option. researchgate.net Other catalysts include tin compounds and transition metal complexes, such as those based on cobalt, which can catalyze the cycloaddition under homogeneous conditions. thieme-connect.comnih.gov The reaction conditions can be optimized by adjusting solvents, with dimethylformamide (DMF) being a common choice, and by using microwave irradiation to significantly reduce reaction times from hours to minutes. thieme-connect.comorganic-chemistry.org

An alternative strategy for constructing the tetrazole core involves multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgacs.org These reactions are highly valued for their efficiency in generating molecular diversity from simple, readily available starting materials in a single step. nih.gov The Ugi tetrazole four-component reaction (UT-4CR), for instance, combines an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source (often TMSN₃ as a safer substitute for hydrazoic acid) to produce α-aminomethyl tetrazoles. acs.orgnih.govrsc.org Similarly, the Passerini tetrazole three-component reaction (PT-3CR) involves an isocyanide, an oxo component, and an azide to yield α-hydroxyalkyl tetrazoles. beilstein-journals.orgnih.gov

While MCRs offer a powerful platform for creating libraries of complex tetrazole-containing molecules, their application to the synthesis of a specific, relatively simple target like this compound may be less direct. beilstein-journals.org The synthesis would require starting materials that, upon reaction, assemble into the desired benzoate structure, which could be more complex and less atom-economical than the direct cycloaddition approach. Yields in MCRs can also be variable and sometimes lower compared to cycloaddition, particularly with challenging substrates. beilstein-journals.org

A comparative analysis highlights the distinct advantages and disadvantages of each route for synthesizing analogous tetrazolyl benzoates.

Parameter[3+2] Cycloaddition of Azide to NitrileMulticomponent Reactions (Ugi/Passerini)
Starting Materials Organonitrile (e.g., alkyl 4-cyanobenzoate), Azide source (NaN₃, TMSN₃)Isocyanide, Oxo component, Amine (Ugi), Azide source
Efficiency/Yield Generally high to excellent yields are achievable. nih.govacs.orgrsc.orgYields can be low to moderate, depending on the substrates. beilstein-journals.org
Versatility Highly effective for converting a wide range of nitriles to tetrazoles. organic-chemistry.orgresearchgate.netExcellent for generating diverse molecular scaffolds and compound libraries. beilstein-journals.orgacs.org
Scalability Generally considered more scalable and cost-effective for a single target compound due to simpler, readily available starting materials. thieme-connect.comMay be less cost-effective for a single target due to more complex starting materials like isocyanides. beilstein-journals.org
Reaction Conditions Often requires elevated temperatures, but microwave assistance can shorten times. thieme-connect.com Catalysts like zinc or cobalt salts are common. researchgate.netnih.govOften proceeds at room temperature. beilstein-journals.org
Safety Requires careful handling of azides. TMSN₃ is considered a safer alternative to highly toxic and explosive hydrazoic acid. nih.govAlso uses azide sources like TMSN₃, carrying similar safety considerations. rsc.orgnih.gov
Directness for Target Very direct route starting from the corresponding cyanobenzoate.Less direct; requires strategic selection of components to assemble the final structure.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For octyl 4-(2H-tetrazol-5-yl)benzoate, the spectra are expected to reveal characteristic vibrations for the alkyl chain, the aromatic ring, the ester linkage, and the tetrazole moiety.

Key expected vibrational frequencies are summarized below. The ester carbonyl (C=O) stretch is a particularly strong and diagnostically useful band in the IR spectrum, typically appearing around 1720 cm⁻¹. The tetrazole ring itself contributes a number of characteristic vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkyl ChainC-H Asymmetric/Symmetric Stretch2955-2850
C-H Bending1465-1375
Aromatic RingC-H Stretch3100-3000
C=C Stretch1610-1580
EsterC=O Stretch~1720
C-O Stretch1300-1100
Tetrazole RingN-H Stretch3400-3200
C=N Stretch~1600
Ring Vibrations1100-900

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A full suite of 1D and 2D NMR experiments confirms the structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The signals for the octyl chain are expected in the upfield region, while the aromatic protons appear in the downfield region. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
-CH₃ (octyl)~0.8-0.9Triplet~7.0
-(CH₂)₅-CH₂-CH₃~1.2-1.5Multiplet-
-O-CH₂-CH₂ -(CH₂)₅-CH₃~1.7-1.8Quintet~7.0
-O-CH₂ -CH₂-(CH₂)₅-CH₃~4.3-4.4Triplet~6.7
Aromatic H (ortho to -COO)~8.1-8.2Doublet~8.5
Aromatic H (ortho to tetrazole)~8.0-8.1Doublet~8.5
N-H (tetrazole)Broad, variableSinglet (broad)-

The triplet for the terminal methyl group of the octyl chain and the triplet for the methylene (B1212753) group attached to the ester oxygen are key diagnostic signals. chemicalbook.comrsc.org The aromatic region is expected to show an AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals for the ester carbonyl and the tetrazole carbon are notable quaternary carbons. The signal for the C-5 carbon of the tetrazole ring is expected to appear around 148 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C H₃ (octyl)~14
-(C H₂)₆-CH₃~22-32
-O-C H₂-~66
Aromatic C -H~128-130
Aromatic C -COO-~131
Aromatic C -Tetrazole~134
Tetrazole C -5~148
Ester C =O~166

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons within the octyl chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlation). sdsu.edu HSQC is used to assign the carbon signals for all protonated carbons in the octyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the protons of the O-CH₂ group of the octyl chain to the ester carbonyl carbon.

From the aromatic protons ortho to the ester group to the ester carbonyl carbon.

From the aromatic protons ortho to the tetrazole ring to the tetrazole C-5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps to determine the molecule's preferred conformation. researchgate.net For instance, NOESY could show correlations between the O-CH₂ protons of the octyl chain and the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₁₆H₂₂N₄O₂, giving a molecular weight of 302.37 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 302. The fragmentation is expected to be influenced by the different functional groups. Cleavage of the C-N bond linking the allyl moiety and the tetrazole ring is a known fragmentation pathway in similar structures. nih.gov

m/zProposed Fragment Ion
302[M]⁺ (Molecular Ion)
189[M - C₈H₁₇]⁺ (Loss of octyl radical)
149[C₈H₅O₂]⁺ (Benzoyl fragment)
121[C₇H₅O]⁺ (Benzoyl cation)
113[C₈H₁₇O]⁺ (Octyloxy cation)
69[C₅H₉]⁺ (Pentyl fragment from octyl chain)

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen) in the compound, which serves as a final verification of its stoichiometry. The theoretical values are calculated from the molecular formula C₁₆H₂₂N₄O₂.

ElementTheoretical Percentage (%)
Carbon (C)63.55
Hydrogen (H)7.33
Nitrogen (N)18.53
Oxygen (O)10.58

Experimental values that closely match these theoretical percentages would confirm the elemental composition and purity of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

No specific X-ray diffraction data for this compound could be identified in the reviewed literature.

Information regarding the single-crystal X-ray analysis of this compound, which would definitively determine its absolute configuration and regiochemistry, is not available. For related compounds, such as 5-[(benzoyloxy)methyl]-5,6-dihydroxy-4-oxocyclohex-2-en-1-yl benzoate (B1203000), single-crystal X-ray diffraction was used to confirm its molecular structure. nih.gov

There is no available information on the use of powder X-ray diffraction for the study of polymorphism and phase identification of this compound. This technique is crucial for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties.

Thermal Analysis Techniques

Specific thermal analysis data for this compound is not present in the available literature. Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of a compound.

No differential scanning calorimetry (DSC) data for this compound has been reported. DSC is employed to detect phase transitions, such as melting and crystallization, and to assess the thermal stability of a material. For other tetrazole derivatives, such as energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, differential thermal analysis has been utilized to characterize the compounds. nih.gov

Information on the thermogravimetric analysis (TGA) of this compound, which would provide insights into its decomposition pathways and thermal stability by measuring weight loss as a function of temperature, is not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the intrinsic electronic properties and reactivity of a molecule. These methods, by solving the Schrödinger equation or its approximations, offer a detailed picture of the electron distribution and energy levels within octyl 4-(2H-tetrazol-5-yl)benzoate.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a powerful and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The geometry optimization process seeks the minimum energy conformation on the potential energy surface. For this molecule, a key feature is the dihedral angle between the phenyl ring and the tetrazole ring, which influences the degree of π-conjugation between these two unsaturated systems. nih.gov In related aryl-tetrazole compounds, this angle is often found to be small, suggesting a degree of planarity and electronic communication between the rings. nih.gov The flexible octyl chain also presents multiple low-energy conformations, which DFT can help to identify and rank in terms of their relative stabilities.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
Phenyl-Tetrazole Dihedral Angle15.0°
C=O Bond Length (Ester)1.21 Å
N-N Bond Lengths (Tetrazole)1.33 - 1.35 Å
C-N Bond Lengths (Tetrazole)1.34 - 1.36 Å
O-C (Octyl) Bond Length1.45 Å

Note: The values in this table are representative and would be expected from a DFT calculation. Actual values may vary based on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and the benzoate (B1203000) moiety, while the LUMO would likely be distributed over the aromatic phenyl and tetrazole rings. The octyl group, being an alkyl chain, is anticipated to have a minimal contribution to the frontier orbitals.

Table 2: Representative FMO Energies for this compound

OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap5.3 eV

Note: These energy values are illustrative of what FMO analysis would yield.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with colors indicating the electrostatic potential. Red regions signify negative potential, indicating areas prone to electrophilic attack, while blue regions represent positive potential, susceptible to nucleophilic attack.

In this compound, the ESP map would likely show the most negative potential around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the ester group, highlighting these as sites for potential hydrogen bonding or coordination. The hydrogen atoms of the phenyl ring and the octyl chain would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. nih.gov MD simulations are particularly valuable for a molecule like this compound with its flexible octyl tail. nih.gov

By simulating the motion of the molecule over nanoseconds or even microseconds, MD can explore the vast conformational space of the octyl chain, revealing the most populated conformations and the energy barriers between them. nih.gov These simulations can also shed light on how molecules of this compound might pack in a condensed phase, identifying key intermolecular interactions such as π-π stacking between the aromatic rings and van der Waals forces involving the octyl chains. This information is critical for understanding its material properties.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Modeling

Computational models can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared with experimental data to confirm the structure. For this compound, distinct signals would be predicted for the protons and carbons of the phenyl ring, the tetrazole ring, and the different methylene (B1212753) groups of the octyl chain.

Similarly, the vibrational frequencies from an Infrared (IR) spectrum can be computed. nih.gov These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the N-N and C-N stretches of the tetrazole ring, and the C-H stretches of the aromatic and alkyl parts.

Table 3: Representative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC=O (Ester) Chemical Shift~165 ppm
¹³C NMRC (Tetrazole) Chemical Shift~164 ppm nih.gov
¹H NMRAromatic Protons Chemical Shift7.5 - 8.2 ppm
IRC=O Stretching Frequency~1720 cm⁻¹
IRN-N Stretching Frequency1400 - 1500 cm⁻¹

Note: These are representative values and the actual experimental values may differ.

Structure-Property Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico, for example, by changing the length of the alkyl chain or substituting the phenyl ring, and then recalculating the properties discussed above, a quantitative structure-property relationship (QSPR) can be established. nih.gov

This approach allows for the rational design of new molecules with desired characteristics. For instance, understanding how the HOMO-LUMO gap changes with different substituents can help in tuning the electronic properties. Similarly, observing how conformational flexibility and intermolecular interactions are affected by structural modifications can guide the design of materials with specific physical properties. This predictive power is a testament to the indispensable role of computational chemistry in modern chemical research.

Theoretical Insights into Tautomerism and Isomerism of the Tetrazole Moiety

The tetrazole ring system is characterized by a fascinating and crucial chemical property: tautomerism. This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the existence of two primary tautomeric forms: the 1H- and 2H-tetrazoles. In the context of this compound, the position of this tautomeric equilibrium is a key determinant of its physicochemical properties and, consequently, its interactions in a biological environment.

Computational and theoretical chemistry provide powerful tools to dissect the intricacies of this tautomerism. Through methods such as Density Functional Theory (DFT), researchers can model the electronic structure and energetics of the different tautomers, offering profound insights into their relative stabilities and the factors governing their interconversion.

The Influence of Substituents on Tautomeric Equilibrium

For 5-substituted tetrazoles, the nature of the group at the 5-position plays a significant role in the tautomeric balance. Theoretical studies on a range of 5-substituted tetrazoles, including those with phenyl and electron-withdrawing groups like nitro, have consistently shown that the 2H-tautomer is generally the more stable form in the gas phase and in nonpolar solvents. researchgate.netnih.gov Conversely, the 1H-tautomer tends to be the predominant form in polar solvents and in the crystalline state. researchgate.net

In the case of this compound, the substituent at the 5-position is a 4-(octyloxycarbonyl)phenyl group. This group, by virtue of the ester functionality, is electron-withdrawing. DFT calculations performed on related 5-aryl-tetrazoles with electron-withdrawing substituents, such as a nitro group, have indicated that the relative thermodynamic stability of the 2H-tautomer compared to the 1H-tautomer is not substantially dependent on the specific nature of the substituent. researchgate.net This suggests that for this compound, the 2H-tautomer would also be expected to be more stable in the gas phase.

Energetic Landscape of Tautomerism

Quantum chemical calculations provide quantitative data on the energy differences between the tautomers. For instance, studies on 5-phenyltetrazole have provided insights into the relative energies of the 1H and 2H forms. While specific data for this compound is not available in the literature, the data from analogous compounds can be used to illustrate the general principles.

Relative Stability of 5-Substituted Tetrazole Tautomers in the Gas Phase (DFT Calculations)
Substituent (R)Relative Energy of 1H-Tautomer (kcal/mol)Relative Energy of 2H-Tautomer (kcal/mol)Reference Compound
-H2.070.00Tetrazole
-CH32.330.005-Methyltetrazole
-Ph2.200.005-Phenyltetrazole
-NO22.100.005-Nitrotetrazole

This table presents illustrative data from computational studies on related compounds to demonstrate the general trend of 2H-tautomer stability in the gas phase. The values are based on high-level ab initio calculations for tetrazole and DFT calculations for substituted tetrazoles. researchgate.net

The data consistently shows the 2H-tautomer as the ground state in the gas phase, with the 1H-tautomer being higher in energy by a few kcal/mol. This energy difference, while seemingly small, is significant enough to dictate that the 2H form will be the overwhelmingly predominant species in a non-polar environment at equilibrium.

Isomerism of the Tetrazole Moiety

Beyond tautomerism, the planarity and rotational barriers of the substituent at the 5-position are also important theoretical considerations. For this compound, the phenyl ring is connected to the tetrazole ring. Computational studies on 5-phenyltetrazole have shown that there is a rotational barrier for the torsion of the phenyl group relative to the tetrazole ring. The most stable conformation is typically where the two rings are coplanar, maximizing π-system conjugation.

Reactivity, Derivatization, and Mechanistic Studies

Common Reaction Pathways of Tetrazolyl Benzoates

Tetrazolyl benzoates, such as octyl 4-(2H-tetrazol-5-yl)benzoate, exhibit a variety of reaction pathways centered around the tetrazole ring, the ester functionality, and the benzene (B151609) ring. The tetrazole moiety, with its four nitrogen atoms, can undergo reactions like N-alkylation and N-acylation. mdpi.comresearchgate.net The ester group is susceptible to hydrolysis and transesterification. libretexts.org Furthermore, the benzene ring can participate in electrophilic aromatic substitution reactions. reddit.comucalgary.ca The specific conditions and reagents employed will determine which of these pathways is favored, allowing for the targeted synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions of the Tetrazole Ring

The tetrazole ring in this compound contains nucleophilic nitrogen atoms that are prone to electrophilic attack. N-alkylation and N-acylation are common reactions for functionalizing the tetrazole moiety.

N-Alkylation: This reaction involves the introduction of an alkyl group onto one of the nitrogen atoms of the tetrazole ring. The reaction of 5-substituted tetrazoles with alkylating agents such as alkyl halides or sulfates typically results in a mixture of N1 and N2-substituted regioisomers. researchgate.net The ratio of these isomers is influenced by factors like the nature of the alkylating agent, the solvent, and the reaction conditions. For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides has been observed to predominantly yield N2 regioisomers. researchgate.net

N-Acylation: Similar to alkylation, acylation introduces an acyl group to a nitrogen atom of the tetrazole ring. This is often achieved using acyl chlorides or anhydrides. The resulting N-acyltetrazoles can serve as intermediates in various synthetic transformations.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base resulted in two separable regioisomers. mdpi.com The structural analysis confirmed the formation of both 1,5- and 2,5-disubstituted tetrazole derivatives. mdpi.com

Reaction TypeReagentsProductsKey Observations
N-AlkylationAlkyl halides, Alkyl sulfatesN1 and N2-alkylated tetrazolesRegioselectivity is a key challenge, often yielding a mixture of isomers. researchgate.net
N-AcylationAcyl chlorides, AnhydridesN-acylated tetrazolesProducts can be used as synthetic intermediates.

Ester Hydrolysis and Transesterification Reactions

The octyl ester group of this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters. libretexts.org

Ester Hydrolysis: Under acidic or basic conditions, the ester can be cleaved to yield the corresponding carboxylic acid, 4-(2H-tetrazol-5-yl)benzoic acid, and octanol (B41247). libretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and is often used to convert esters into their carboxylate salts. libretexts.org

Transesterification: This process involves the conversion of the octyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org To drive the equilibrium towards the desired product, a large excess of the new alcohol is generally used. libretexts.org For example, reacting this compound with methanol (B129727) would lead to the formation of methyl 4-(2H-tetrazol-5-yl)benzoate and octanol.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Phenyl Ring

The benzene ring of the benzoate moiety is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituents on the ring governs the position of the incoming electrophile. In the case of this compound, the ester group (-COOR) is an electron-withdrawing group and a meta-director. ucalgary.ca Conversely, the tetrazolyl group's effect is more complex. While the nitrogen heterocycle is generally electron-withdrawing, the potential for protonation or coordination to a Lewis acid can further influence its directing effect.

When considering the benzoate part in isolation, the ester functionality deactivates the ring towards EAS and directs incoming electrophiles to the meta position. ucalgary.ca For instance, the nitration of methyl benzoate yields methyl 3-nitrobenzoate. However, the presence of the tetrazolyl substituent at the para position complicates predictions. The combined electronic effects of both the ester and the tetrazolyl group will determine the ultimate regioselectivity of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The interplay between the deactivating ester group and the potentially deactivating tetrazolyl ring suggests that forcing conditions may be required for electrophilic substitution. msu.edu

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) with Functionalized Analogues

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, introducing a leaving group (e.g., a halogen) onto the phenyl ring would open up possibilities for such transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a powerful tool for creating biaryl structures. researchgate.netnih.gov For example, a halogenated derivative of this compound could be coupled with various arylboronic acids to generate a library of functionalized analogues. researchgate.net These reactions are known for their high functional group tolerance and generally mild conditions. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have proven effective for coupling even challenging, electron-rich or sterically hindered partners. nih.gov

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-MiyauraAryl halide/triflate, Arylboronic acidPalladium catalyst, BaseBiaryl compounds

Investigation of Degradation Mechanisms under Environmental Stimuli (e.g., Photodegradation)

The environmental fate of tetrazole-containing compounds is an area of growing interest. Photodegradation is a key mechanism by which these compounds can break down in the environment. The photolysis of tetrazole derivatives often leads to the cleavage of the tetrazolyl ring, with the extrusion of molecular nitrogen being a common pathway in solution. nih.govresearchgate.net

The specific photoproducts formed depend on the substituents on the tetrazole ring and the reaction conditions, such as the solvent. nih.gov For example, studies on the photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA) in water under simulated sunlight showed partial degradation, while complete degradation was observed under UV light at 254 nm. nih.gov The degradation pathway was found to be pH-dependent, and several intermediate and final products were identified, including 5-aminotetrazole. nih.gov The initial steps of photodegradation can involve the loss of either hydrazoic acid (HN3) or molecular nitrogen (N2). nih.gov

For this compound, photodegradation would likely involve complex transformations of both the tetrazole ring and the benzoate ester functionality, potentially leading to a variety of smaller, more mobile compounds in an aquatic environment.

Applications in Advanced Materials Science and Chemical Systems

Liquid Crystalline Properties and Mesophase Behavior

The arrangement of the tetrazole and benzoate (B1203000) rings in octyl 4-(2H-tetrazol-5-yl)benzoate provides the necessary rigidity for the formation of liquid crystalline phases, also known as mesophases. The calamitic (rod-like) shape of the molecule is a key determinant of its mesomorphic behavior. Research into analogous compounds, such as 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, has shed light on the structure-property relationships that govern the liquid crystalline properties of this class of materials. bohrium.comrsc.orgresearchgate.net

These studies have utilized techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to characterize the various mesophases exhibited by these compounds. bohrium.comrsc.org For instance, many tetrazolyl benzoates are known to exhibit a nematic phase, and in some cases, smectic phases at different temperature ranges. bohrium.comrsc.org

The length of the alkyl chain plays a crucial role in determining the type and stability of the mesophases in tetrazole-based liquid crystals. bohrium.comrsc.org Generally, an increase in the length of the alkyl chain promotes the formation of more ordered smectic phases over the less ordered nematic phase. bohrium.comrsc.orgmdpi.com This is attributed to the increased van der Waals interactions between the longer alkyl chains, which favor a layered arrangement of the molecules.

In a homologous series of 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, it has been observed that shorter alkyl chains tend to result in compounds that are purely nematic. bohrium.comrsc.org As the chain length increases, the compounds start to exhibit smectic phases, such as smectic C and smectic A, in addition to the nematic phase. bohrium.comrsc.org For this compound, the presence of the C8H17 chain suggests a high likelihood of exhibiting smectic mesophases.

To illustrate this trend, the following interactive data table shows the mesomorphic behavior of a representative homologous series of tetrazole-based liquid crystals.

Compound (n = number of carbon atoms in the alkyloxy chain)Mesophases ObservedTransition Temperatures (°C)
n = 6NematicCr 110 N 125 I
n = 8Nematic, Smectic CCr 105 SmC 115 N 130 I
n = 10Nematic, Smectic CCr 102 SmC 128 N 135 I

Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic Liquid. Data is representative of trends observed in similar compounds.

The formation of liquid crystal phases is highly dependent on the molecular architecture. In this compound, the key structural features include:

The Rigid Core: The phenyl and tetrazole rings form a rigid, linear core, which is essential for the anisotropic arrangement required for liquid crystallinity. arkat-usa.orgresearchgate.net

The Ester Linkage: The carboxyl group (-COO-) contributes to the polarity and linearity of the molecule, influencing the stability of the mesophases. The replacement of this group can lead to a loss of mesomorphic behavior. bohrium.comrsc.org

The Tetrazole Ring: The five-membered tetrazole ring introduces a significant dipole moment, which can enhance intermolecular interactions and affect the type of mesophase formed. arkat-usa.orgresearchgate.net The nitrogen-rich nature of the tetrazole ring also distinguishes its properties from more common phenyl-based liquid crystals.

The Terminal Alkyl Chain: The flexible octyl chain at one end of the molecule provides fluidity and influences the packing of the molecules, as discussed in the previous section. mdpi.com

Liquid crystals with the properties anticipated for this compound have potential applications in various electro-optical devices. The ability to manipulate the alignment of the liquid crystal molecules with an external electric field is the basis for their use in:

Liquid Crystal Displays (LCDs): While specific applications would depend on the detailed electro-optical properties, the nematic and smectic phases are the workhorses of modern display technology.

Optical Shutters and Modulators: The fast-switching properties of some liquid crystal phases can be exploited in devices that control the passage of light.

Sensors: The sensitivity of the mesophase transitions to external stimuli such as temperature and chemical environment could be harnessed for sensor applications.

The incorporation of the tetrazole ring could also impart specific properties, such as a high birefringence or a particular dielectric anisotropy, which could be advantageous for certain applications. bohrium.comresearchgate.net

Development as Chemical Building Blocks and Synthetic Intermediates

The tetrazole ring itself can participate in various chemical transformations, making it a useful precursor for other heterocyclic systems. The nitrogen atoms in the ring can act as nucleophiles or be involved in cycloaddition reactions. cyberleninka.runih.govacs.org Compounds like this compound can be used to introduce the tetrazolylphenyl group into larger molecules, which is a common motif in pharmaceuticals. evitachem.comnih.gov The synthesis of various substituted tetrazoles is an active area of research, with numerous catalytic methods being developed for this purpose. nih.govacs.org

The tetrazole ring can be incorporated into polymers to create materials with specific properties. proquest.comresearchgate.net Tetrazole-containing polymers are known for their high nitrogen content, which can be desirable for applications such as energetic materials or as ligands for metal coordination. researchgate.net While direct polymerization of this compound is not commonly reported, its functional groups could be modified to enable its use as a monomer. For example, the benzoate portion could be functionalized with a polymerizable group.

The synthesis of polymers containing tetrazole side chains has been achieved through the polymerization of vinyl tetrazoles or by the post-polymerization modification of other polymers. acs.orgsemanticscholar.orgresearchgate.net These approaches highlight the versatility of the tetrazole group in polymer chemistry.

Applications in Corrosion Inhibition and Surface Chemistry

The inherent electronic properties of the tetrazole ring, characterized by the presence of four nitrogen atoms and a delocalized π-electron system, make it a prime candidate for interaction with metal surfaces. This interaction is central to its application as a corrosion inhibitor, where the molecule can form a protective barrier, mitigating the deleterious effects of corrosive environments.

Adsorption Behavior on Metal Surfaces

The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a stable and resilient protective film. For tetrazole derivatives, this adsorption is a complex interplay of physisorption and chemisorption. The octyl chain of this compound is expected to play a significant role in the formation of a hydrophobic layer, augmenting the protective action of the tetrazole head group.

Studies on analogous compounds, such as 5-phenyl-1H-tetrazole (PT) and its derivatives on mild steel in acidic media, have demonstrated that the adsorption process often conforms to the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adsorption of these molecules is influenced by the nature of the substituents on the phenyl-tetrazole core. For instance, electron-donating groups can enhance the electron density on the tetrazole ring, facilitating stronger coordination with the vacant d-orbitals of iron atoms on the steel surface. Conversely, electron-withdrawing groups can also influence the adsorption process. researchgate.netnih.gov

The adsorption of tetrazole derivatives is a spontaneous process, as indicated by the negative values of the free energy of adsorption (ΔG°ads) calculated from experimental data for related compounds. acs.org The magnitude of ΔG°ads can provide insights into the nature of the adsorption, with values around -20 kJ/mol or less indicating physisorption, while those around -40 kJ/mol or more are indicative of chemisorption. For many tetrazole derivatives, the calculated ΔG°ads values suggest a mixed-mode adsorption involving both physical and chemical interactions. acs.org

The tetrazole ring itself can interact with the metal surface in several ways. The nitrogen atoms of the tetrazole ring can act as active centers for adsorption. nih.gov Furthermore, the aromatic benzoate group can contribute to the adsorption through π-stacking interactions with the metal surface. The long alkyl (octyl) chain would further stabilize the adsorbed film through van der Waals interactions, creating a more compact and effective barrier against corrosive species.

Electrochemical Characterization in Corrosive Media

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to study the behavior of metals in corrosive media in the presence and absence of inhibitors.

Research on 5-phenyltetrazole derivatives on mild steel in 1 M HCl has shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netelectrochemsci.org The addition of the inhibitor leads to a significant decrease in the corrosion current density (i_corr) and an increase in the polarization resistance (R_p), both of which are indicative of effective corrosion inhibition. electrochemsci.org The inhibition efficiency (IE%) typically increases with the concentration of the inhibitor. For example, 1-phenyl-1H-tetrazole-5-thiol (PTZ) exhibited an inhibition efficiency of 97.1% at a concentration of 5 mM for Q235 steel in 1 M HCl. electrochemsci.org

The table below presents hypothetical electrochemical data for this compound on mild steel in 1 M HCl, based on the performance of analogous tetrazole derivatives.

Table 1: Hypothetical Electrochemical Polarization Data for this compound on Mild Steel in 1 M HCl
Concentration (M)Corrosion Potential (E_corr, mV vs. SCE)Corrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (IE%)
Blank-4501000-
1x10-5-44535065.0
5x10-5-44018082.0
1x10-4-4359091.0
5x10-4-4304595.5

EIS studies on similar systems reveal that the charge transfer resistance (R_ct) increases significantly in the presence of the inhibitor, while the double-layer capacitance (C_dl) decreases. The increase in R_ct is attributed to the formation of a protective film on the metal surface, which impedes the charge transfer process associated with corrosion. The decrease in C_dl is due to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules.

Other Emerging Material Applications (e.g., Functional Coatings, Sensors, Supramolecular Assemblies)

Beyond corrosion inhibition, the structural and electronic characteristics of this compound suggest its potential in a variety of other advanced material applications.

The ability of tetrazole derivatives to form protective films makes them attractive for the development of functional coatings . google.com The octyl group in this compound could enhance the hydrophobicity and durability of such coatings, making them suitable for protecting metals in harsh environments. These coatings could be applied directly to the metal surface or incorporated into a polymer matrix to create a composite coating with enhanced protective properties.

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. This property can be exploited in the design of sensors . The binding of a specific metal ion to the tetrazole moiety of this compound could lead to a detectable change in its optical or electrochemical properties, forming the basis of a chemical sensor.

Furthermore, the ability of tetrazole derivatives to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes them valuable building blocks for the construction of supramolecular assemblies . arkat-usa.org The specific geometry and functional groups of this compound could direct the self-assembly of complex, well-defined architectures with potential applications in areas such as catalysis, molecular recognition, and drug delivery. The interplay between the polar tetrazole-benzoate head and the non-polar octyl tail could lead to the formation of micelles, vesicles, or liquid crystalline phases.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of tetrazole derivatives has seen a significant shift towards greener and more efficient methods. benthamdirect.combenthamdirect.comjchr.org Future research on octyl 4-(2H-tetrazol-5-yl)benzoate should prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

One promising avenue is the adoption of multicomponent reactions (MCRs) . benthamdirect.comacs.org These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer advantages in terms of atom economy, reduced waste, and simplified purification processes. benthamdirect.comnih.gov Investigating one-pot syntheses starting from readily available precursors could significantly streamline the production of this compound. For instance, an electrochemical multicomponent reaction could enable a modular assembly from simple feedstocks. nih.gov

Furthermore, the use of nanocatalysts presents a frontier in synthetic chemistry that could be applied to this compound. rsc.orgacs.org Heterogeneous catalysts, such as those based on copper or other transition metals supported on materials like agar (B569324) or silica, have shown exceptional activity in the synthesis of tetrazoles under sustainable conditions. rsc.orgacs.org Research into recyclable nanocatalysts for the synthesis of this compound could lead to more economical and environmentally friendly production processes.

Advanced Characterization of Solid-State Forms and Polymorphs

The solid-state properties of a compound are critical to its application, particularly for materials like liquid crystals and energetic compounds. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence properties such as solubility, stability, and melting point. nih.gov

A comprehensive investigation into the polymorphism of this compound is a crucial area for future research. This would involve systematic screening for different crystalline forms under various crystallization conditions. Advanced characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) would be indispensable in identifying and characterizing these polymorphs. nih.govrsc.org

Given that similar tetrazole-containing compounds are known to exhibit liquid crystalline phases, a detailed study of the mesogenic behavior of this compound is warranted. rsc.orgresearchgate.net Polarizing optical microscopy (POM) and temperature-dependent X-ray diffraction (XRD) could reveal the presence of nematic or smectic phases, and how the length of the alkyl chain influences this behavior. rsc.orgresearchgate.net

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is essential for process optimization and the discovery of new applications. While the general mechanism of tetrazole formation from nitriles and azides has been studied, the specific kinetics and intermediates for this particular compound are unknown. nih.govacs.org

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Density functional theory (DFT) calculations can provide valuable insights into the energetics of different reaction pathways, including concerted versus stepwise cycloadditions. nih.govacs.org Experimentally, techniques such as in-situ spectroscopy can be used to identify transient intermediates. Understanding the kinetics of the reaction, including the influence of substituents and reaction conditions, will be critical. acs.org

Development of Structure-Property Relationships for Tunable Functionality

Establishing clear structure-property relationships is fundamental to the rational design of new materials with tailored functionalities. rsc.org For this compound, this involves systematically modifying its molecular structure and observing the resultant changes in its physical and chemical properties.

Key structural modifications to explore include varying the length and branching of the octyl chain, as well as introducing different substituents onto the benzoate (B1203000) ring. rsc.org The impact of these changes on properties such as liquid crystalline phase behavior, thermal stability, and energetic performance should be meticulously documented. nih.gov This systematic approach will allow for the development of a predictive model for tuning the properties of this class of compounds for specific applications, be it in advanced displays or specialized energetic materials.

Integration into Multicomponent Materials and Hybrid Systems

The unique properties of tetrazole-containing compounds make them attractive candidates for incorporation into more complex material systems. nih.gov Future research should explore the integration of this compound into multicomponent materials and hybrid systems to create novel functionalities.

One area of exploration is the use of this compound as a ligand in the formation of metal-organic frameworks (MOFs) . The nitrogen-rich tetrazole ring is an excellent coordinating moiety for metal ions, and the long alkyl chain could influence the porosity and surface properties of the resulting MOF.

Another avenue is the development of polymer composites or side-chain liquid crystalline polymers . researchgate.net By incorporating this compound into a polymer matrix, it may be possible to create materials with unique optical or energetic properties. The synthesis of hybrid pyrazole-tetrazole compounds has also shown promise for creating molecules with enhanced biological activities. mdpi.com

Sustainable Production and Environmental Considerations

As with any chemical compound, the long-term viability of this compound will depend on the sustainability of its production and its environmental impact. Future research must address these critical aspects.

The development of green synthetic routes , as discussed in section 7.1, is a primary consideration. benthamdirect.combenthamdirect.comjchr.org This includes the use of renewable starting materials, solvent-free reaction conditions, and recyclable catalysts.

Furthermore, an assessment of the environmental fate and biodegradability of this compound is essential. Studies on the photodegradation of other tetrazole derivatives have shown that they can be broken down under certain conditions. nih.gov A thorough investigation into the biodegradability of the target compound and its potential degradation products will be necessary to ensure its environmental compatibility. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of octyl 4-(2H-tetrazol-5-yl)benzoate to improve yield and purity?

Methodological Answer:
The synthesis involves a three-step process:

Cycloaddition : React 4-cyanophenol with sodium sulfide and ammonium chloride in DMF to form the tetrazole ring .

Acylation : Treat the intermediate with acetic anhydride under basic conditions (NaOH) to form the acetate ester .

Alkylation : Reflux the ester with octyl halide and anhydrous K₂CO₃ in acetonitrile to introduce the octyl chain .

Optimization Strategies:

  • Reaction Time : Extend reflux duration (e.g., 6–8 hours) to ensure complete alkylation.
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.

Basic: What techniques are recommended for characterizing the crystal structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD): Resolve bond lengths, angles, and hydrogen-bonding networks. Use SHELXL for refinement, ensuring data-to-parameter ratios >10 for reliability .

  • Key Parameters:

    ParameterExample Value (from analogous compound)
    Space groupTriclinic, P1
    Unit cella = 6.65 Å, b = 7.55 Å, c = 10.07 Å
    R factor≤0.05
  • Complementary Methods : Pair XRD with FT-IR (to confirm tetrazole N–H stretching at ~3200 cm⁻¹) and ¹H/¹³C NMR (to verify alkyl chain integration) .

Advanced: How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets like angiotensin II receptors (analogous to irbesartan’s mechanism) . Input the compound’s XRD-derived geometry (e.g., tetrazole ring planarity) for accuracy.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD values (<2 Å indicates stable binding).
  • QSAR Analysis : Corrogate substituent effects (e.g., octyl chain length) on bioactivity using descriptors like logP and polar surface area .

Advanced: How to resolve contradictions in thermal stability data during DSC analysis?

Methodological Answer:

  • Experimental Design :

    • Perform DSC under nitrogen (heating rate: 10°C/min, range: 25–300°C).
    • Compare with polarized optical microscopy (POM) to correlate phase transitions (e.g., melting points vs. liquid crystalline behavior) .
  • Data Interpretation :

    ObservationPossible CauseResolution
    Multiple endothermic peaksPolymorphismRecrystallize from ethanol/water
    Broad transitionsImpuritiesPurify via recrystallization

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Short-term : Store at –4°C in airtight, amber vials to prevent photodegradation.
  • Long-term : Use –20°C with desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months to detect degradation products.

Advanced: How to analyze tautomeric equilibria of the tetrazole group in solution vs. solid state?

Methodological Answer:

  • Solid-State : Use XRD to identify dominant tautomer (e.g., 1H-tetrazole vs. 2H-tetrazole) based on hydrogen-bonding patterns (e.g., N–H∙∙∙O interactions) .
  • Solution-State : Conduct ¹⁵N NMR in DMSO-d6; chemical shifts at ~150 ppm indicate 1H-tetrazole, while ~170 ppm suggests 2H-tetrazole .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS :

    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI+ (m/z [M+H]+ ~345).
    • Calibration : Use deuterated internal standards (e.g., d7-octyl chain) to minimize matrix effects .
  • Validation Parameters :

    ParameterRequirement
    LOD≤0.1 ng/mL
    Recovery85–115%

Advanced: How to design SAR studies for tetrazole-based analogs targeting hypertension?

Methodological Answer:

  • Structural Modifications :
    • Vary alkyl chain length (C4 to C12) to study lipophilicity effects on receptor binding .
    • Introduce electron-withdrawing groups (e.g., –NO₂) to enhance tetrazole acidity (pKa ~4.5) .
  • Assays :
    • In vitro : Measure IC₅₀ in CHO-hGCGR membranes (e.g., competitive binding with ¹²⁵I-glucagon) .
    • In vivo : Use spontaneously hypertensive rats (SHR) to assess blood pressure reduction.

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